

Acetamide, N-(2-(nonylamino)ethyl)- synthesis protocols and pathways

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Compound of Interest

Compound Name: Acetamide, N-(2-(nonylamino)ethyl)-

Cat. No.: B173112

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An in-depth technical guide on the synthesis of **Acetamide, N-(2-(nonylamino)ethyl)-**, designed for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic pathway, including detailed experimental protocols and relevant quantitative data.

Introduction

Acetamide, N-(2-(nonylamino)ethyl)-, is a substituted acetamide with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a secondary amine and an amide functional group, makes it an interesting candidate for further functionalization and as a building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of a feasible synthetic route to this compound, based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis of **Acetamide, N-(2-(nonylamino)ethyl)-** can be achieved in a two-step process. The first step involves the synthesis of the key intermediate, N-nonylethane-1,2-diamine. The second step is the selective N-acetylation of the primary amine of this diamine to yield the final product.

Synthesis of N-nonylethane-1,2-diamine

The preparation of N-nonylethane-1,2-diamine can be accomplished via the mono-N-alkylation of ethylenediamine with a nonyl halide, such as 1-bromononane. To favor mono-alkylation and reduce the formation of di-alkylation by-products, a large excess of ethylenediamine is used.

Experimental Protocol

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant molar excess of ethylenediamine (e.g., 10-20 equivalents) and a suitable solvent such as ethanol.
- Heat the solution to reflux.
- Slowly add 1-bromononane (1 equivalent) dropwise to the refluxing solution over a period of 1-2 hours.
- Continue refluxing the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethylenediamine and ethanol under reduced pressure.
- To the residue, add an aqueous solution of sodium hydroxide to liberate the free amine.
- Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purify the crude product by fractional distillation under reduced pressure to obtain N-nonylethane-1,2-diamine.

Quantitative Data for N-nonylethane-1,2-diamine Synthesis

Parameter	Value	Reference Analogy
Reagents		
Ethylenediamine	10-20 equivalents	[1]
1-Bromononane	1 equivalent	
Solvent	Ethanol	
Reaction Conditions		
Temperature	Reflux	[2]
Reaction Time	6-8 hours	[2]
Yield		
Expected Yield	60-70%	[2]

Selective N-acetylation of N-nonylethane-1,2-diamine

The final step is the selective acetylation of the primary amino group of N-nonylethane-1,2-diamine. The primary amine is more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reaction under controlled conditions. Acetic anhydride is a common and effective acetylating agent for this purpose.

Experimental Protocol

- Dissolve N-nonylethane-1,2-diamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add acetic anhydride (1-1.2 equivalents) dropwise to the cooled solution while stirring. The use of a slight excess of the diamine can help minimize di-acetylation.
- Allow the reaction to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by TLC.

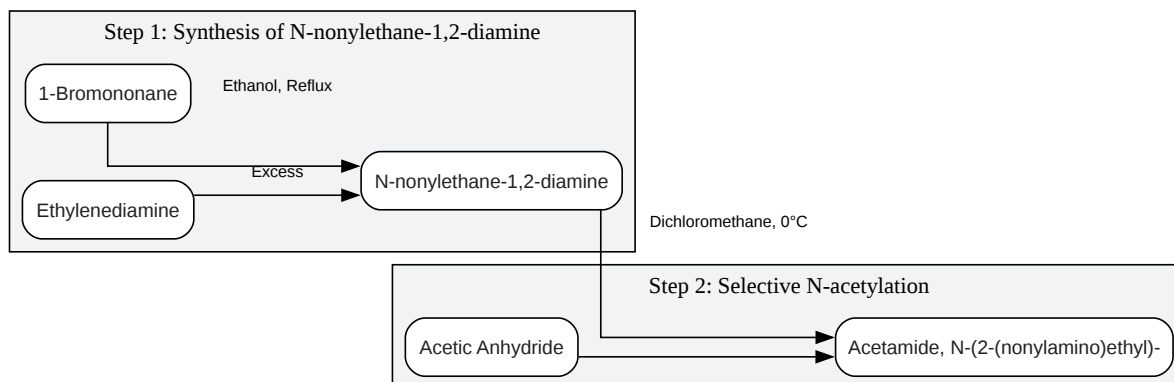
- Once the reaction is complete, quench the reaction by the slow addition of water.
- Separate the organic layer, and wash it sequentially with a saturated solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield pure **Acetamide, N-(2-(nonylamino)ethyl)-**.

Quantitative Data for Selective N-acetylation

Parameter	Value	Reference Analogy
Reagents		
N-nonylethane-1,2-diamine	1 equivalent	[3]
Acetic Anhydride	1-1.2 equivalents	[3]
Solvent	Dichloromethane	[4]
Reaction Conditions		
Temperature	0°C	[4]
Reaction Time	2-4 hours	[4]
Yield		
Expected Yield	80-90%	[3]

Visualizations

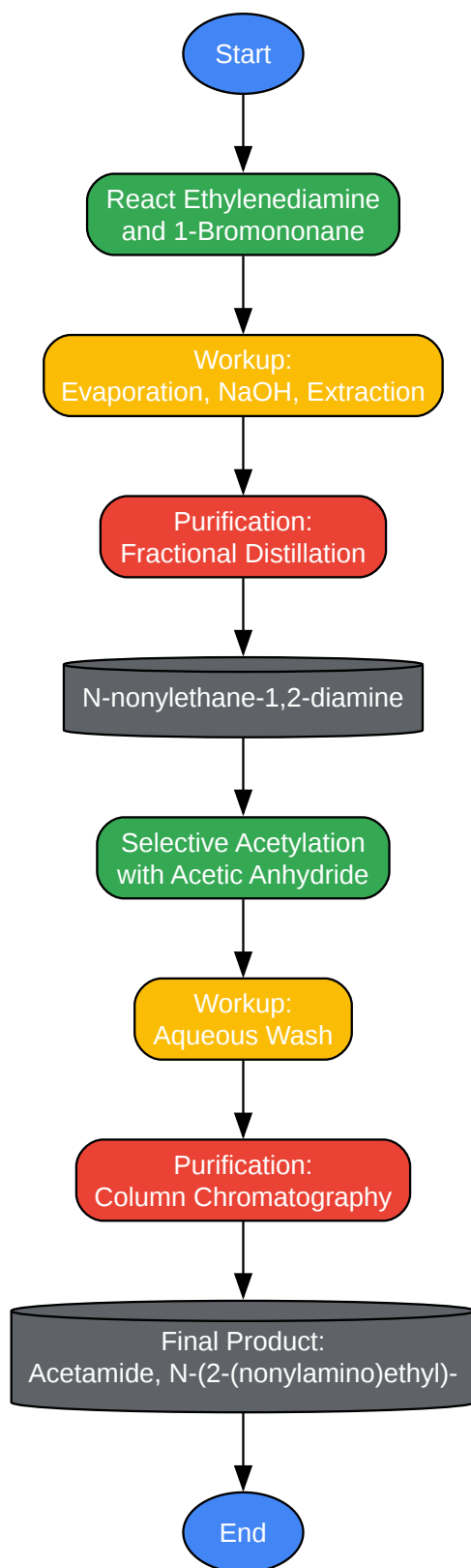
Proposed Synthesis Pathway



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Caption: Proposed two-step synthesis of **Acetamide, N-(2-(nonylamino)ethyl)-**.

Experimental Workflow



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